molecular formula C18H17Cl2NO B2515491 ClC1=C(C(=CC=C1)Cl)CC(=O)N1C(C2=CC=CC=C2CC1)C CAS No. 1904660-14-5

ClC1=C(C(=CC=C1)Cl)CC(=O)N1C(C2=CC=CC=C2CC1)C

Cat. No. B2515491
CAS RN: 1904660-14-5
M. Wt: 334.24
InChI Key: SUTPENAAFLOLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ClC1=C(C(=CC=C1)Cl)CC(=O)N1C(C2=CC=CC=C2CC1)C is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DPCPX, which stands for 8-cyclopentyl-1,3-dipropylxanthine. DPCPX is a selective antagonist of adenosine A1 receptors, which are involved in various physiological and pathological processes.

Mechanism of Action

DPCPX selectively blocks adenosine A1 receptors, which are G protein-coupled receptors that are coupled to inhibitory G proteins. When adenosine binds to these receptors, it inhibits the activity of adenylate cyclase, which reduces the production of cyclic AMP (cAMP). This leads to the inhibition of protein kinase A (PKA) and the activation of potassium channels, which hyperpolarizes the cell membrane and reduces neuronal excitability. DPCPX blocks the inhibitory effect of adenosine on adenylate cyclase, which increases the production of cAMP and activates PKA. This leads to the activation of calcium channels, which increases neuronal excitability.
Biochemical and physiological effects:
DPCPX has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPCPX inhibits the binding of adenosine to A1 receptors with high selectivity and potency. In vivo studies have shown that DPCPX reduces the hypotensive and bradycardic effects of adenosine, which suggests that it is a selective antagonist of adenosine A1 receptors. DPCPX has also been shown to increase the release of acetylcholine in the hippocampus, which suggests that it may have cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for lab experiments. It is a selective antagonist of adenosine A1 receptors, which allows for the specific study of these receptors. It has high selectivity and potency, which allows for the use of low concentrations in experiments. However, DPCPX also has some limitations. It has low solubility in water, which limits its use in aqueous solutions. It also has low bioavailability, which limits its use in in vivo studies.

Future Directions

There are several future directions for the study of DPCPX. One direction is the development of new drugs that target adenosine A1 receptors for the treatment of various diseases, such as cardiovascular disease, neurodegenerative diseases, and cancer. Another direction is the study of the role of adenosine A1 receptors in synaptic plasticity and learning and memory. DPCPX may also be used to study the effects of caffeine on adenosine receptors and to develop new drugs that target these receptors.

Synthesis Methods

The synthesis of DPCPX involves several steps. The starting material is 8-cyclopentyl-1,3-dimethylxanthine, which is reacted with propyl bromide in the presence of potassium carbonate to obtain 8-cyclopentyl-1,3-dipropylxanthine. This compound is then reacted with 4-chlorobenzoyl chloride in the presence of triethylamine to obtain DPCPX. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

DPCPX has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are involved in the regulation of cardiovascular function, neurotransmission, and inflammation. DPCPX has been used to investigate the role of adenosine A1 receptors in these processes and to develop new drugs that target these receptors. DPCPX has also been used to study the effects of caffeine, which is a non-selective adenosine receptor antagonist.

properties

IUPAC Name

2-(2,6-dichlorophenyl)-1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c1-12-14-6-3-2-5-13(14)9-10-21(12)18(22)11-15-16(19)7-4-8-17(15)20/h2-8,12H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTPENAAFLOLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C(=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ClC1=C(C(=CC=C1)Cl)CC(=O)N1C(C2=CC=CC=C2CC1)C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.